Tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate
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Overview
Description
Tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a cyclobutane ring, which is further connected to a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Tetrahydropyridine Moiety: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions.
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized via cyclization reactions involving suitable precursors.
Esterification: The final step involves the esterification of the cyclobutane carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the tetrahydropyridine moiety to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclobutane-1,2-dione or cyclobutane-1-carboxylic acid.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)azetidine-1-carboxylate
- Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Uniqueness
Tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate is unique due to its specific combination of a cyclobutane ring and a tetrahydropyridine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-13(2,3)17-12(16)14(7-4-8-14)11-5-9-15-10-6-11/h5,15H,4,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDGIJKIWSLENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)C2=CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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